molecular formula C20H22N10Na2O10P2S2 B605194 ADU-S100 CAS No. 1638750-95-4

ADU-S100

Cat. No.: B605194
CAS No.: 1638750-95-4
M. Wt: 734.5 g/mol
InChI Key: GDWOOOCBNOMMTL-QYUKNOIISA-L
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Preparation Methods

The synthesis of ADU-S100 involves coupling reactions between modified adenine nucleotides and phosphate groups. The specific synthetic routes and reaction conditions are proprietary and not publicly available. Industrial production methods likely involve similar coupling reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

ADU-S100 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ADU-S100 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of novel compounds and the study of reaction mechanisms.

    Biology: Employed in the study of cellular signaling pathways and immune responses.

    Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy.

    Industry: Utilized in the development of new materials and technologies

Mechanism of Action

ADU-S100 exerts its effects by activating the stimulator of interferon genes (STING) pathway. This activation leads to the production of cytokines and chemokines, which stimulate a robust and durable antigen-specific T-cell mediated immune response against cancer cells. The molecular targets involved include the STING protein and downstream signaling molecules .

Comparison with Similar Compounds

ADU-S100 is unique in its ability to activate all known human and mouse STINGs effectively. Similar compounds include other cyclic dinucleotide agonists like cyclic GMP-AMP (cGAMP) and cyclic di-AMP (c-di-AMP). this compound stands out due to its potent immunostimulatory properties and broad applicability in scientific research .

Properties

IUPAC Name

disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWOOOCBNOMMTL-QYUKNOIISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N10Na2O10P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638750-95-4
Record name ADU-S100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638750954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADU-S100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMW9ZVF53N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ADU-S100 interact with STING and what are the downstream consequences?

A1: this compound directly binds to the STING protein, inducing a conformational change that initiates downstream signaling. This activation leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and initiates the transcription of type I interferons, such as interferon-beta (IFN-β) [, , , ]. These interferons, in turn, activate the immune system, promoting the maturation of dendritic cells, enhancing T cell priming, and ultimately leading to an antitumor immune response [, , , , ].

Q2: Does this compound activate STING in both immune and tumor cells?

A2: Research suggests that while this compound can activate STING in both immune and tumor cells in vitro, its primary mechanism of action in vivo relies on activating STING in host immune cells rather than tumor cells []. Studies have shown that tumor cell intrinsic STING signaling appears to have minimal contribution to the overall anti-tumor response elicited by this compound [].

Q3: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A3: The provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for this compound. Detailed structural information is likely proprietary to the developing company and may be published in future research articles or patents.

Q4: What is known about the stability of this compound and strategies to enhance its delivery?

A4: While this compound is a potent STING agonist, its clinical translation has been hindered by inherent limitations such as poor drug-like properties, including instability in the presence of certain enzymes like snake venom phosphodiesterase (SVPD) []. Several strategies are being explored to overcome these limitations and enhance its delivery:

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